3-(Cyclohexyloxy)propiononitrile
Description
3-(Cyclohexyloxy)propiononitrile is a compound that can be associated with various chemical reactions and processes, such as polymerization and cycloaddition reactions. Although the provided papers do not directly discuss 3-(Cyclohexyloxy)propiononitrile, they provide insights into related chemical reactions and structures that can be extrapolated to understand the behavior of similar compounds.
Synthesis Analysis
The synthesis of compounds related to 3-(Cyclohexyloxy)propiononitrile involves various strategies. For instance, the addition of phenols to propiolonitriles, as mentioned in one study, leads to the formation of (Z)-3-aryloxy-acrylonitriles and (E)-3-aryloxy-acrylonitriles, which can further cyclize to form 3-cyanobenzofurans . This indicates that propiononitrile derivatives can be synthesized through reactions with phenols, which could potentially be applied to the synthesis of 3-(Cyclohexyloxy)propiononitrile.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(Cyclohexyloxy)propiononitrile has been studied using various spectroscopic techniques and computational methods. For example, the molecular geometry of a phthalonitrile derivative was analyzed using X-ray crystallography and compared with computational models . This suggests that the structure of 3-(Cyclohexyloxy)propiononitrile could also be studied using similar techniques to determine its conformation and electronic properties.
Chemical Reactions Analysis
Chemical reactions involving nitrile or nitrile-like compounds are diverse. Acrylonitrile polymerization is initiated by various complexes, leading to branched polyacrylonitrile structures . Additionally, nitrile imines can undergo cycloaddition reactions to form heterocyclic compounds , . These findings suggest that 3-(Cyclohexyloxy)propiononitrile may also participate in similar cycloaddition reactions or act as a precursor in polymerization processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrile-containing compounds are influenced by their molecular structure. The reactivity of such compounds in cycloaddition reactions, as well as their potential to form polymers, indicates that 3-(Cyclohexyloxy)propiononitrile may exhibit unique properties that could be exploited in material science and synthetic chemistry , , , . The presence of the cyclohexyloxy group could also affect the solubility, boiling point, and stability of the compound.
Scientific Research Applications
Catalytic Activity in Organic Transformations
One significant application involves the use of metal phthalocyanine complexes derived from nitrile compounds in catalytic oxidation reactions. For instance, cobalt(II) and iron(II) phthalocyanine complexes have demonstrated efficacy as catalysts for the oxidation of cyclohexene, showcasing the potential of nitrile-derived compounds in facilitating environmentally friendly chemical processes. These complexes can selectively oxidize cyclohexene to produce 2-cyclohexene-1-ol as the major product, with 2-cyclohexene-1-one and cyclohexene oxide as minor products, utilizing various oxidants including tert-butyl hydroperoxide (TBHP) and m-chloroperoxybenzoic acid (m-CPBA) (Saka, Çakır, Bıyıklıoğlu, & Kantekin, 2013).
Synthesis of Novel Compounds
Nitrile compounds are pivotal in the synthesis of new materials and chemicals. For example, the reaction of organonitriles with platinum(II)-bound azides has been explored for the microwave-assisted synthesis of mono- and bis-tetrazolato complexes. This method highlights the utility of nitriles in creating complexes with potential applications in materials science and catalysis (Mukhopadhyay et al., 2007).
Antibacterial Activity
The synthesis of heterocycles incorporating phthalazine from nitrile derivatives indicates potential antibacterial applications. These newly synthesized compounds, derived from key intermediates like 3-(1,4-dioxo-3,4,4e,5,10,10a-hexahydro-1H-5,10-benzeno-benzo[g]phthalazin-2-yl)-3-oxo-propiononitrile, have been evaluated for their antibacterial properties, showcasing the role of nitrile compounds in the development of new antimicrobial agents (Khalil, Berghot, & Gouda, 2009).
Phase Equilibria Studies
Research into the phase equilibria of binary mixtures containing nitrile compounds, like 3-phenyl propionitrile, with supercritical CO2 underscores the importance of nitriles in studying solvent properties relevant to industrial processes. Such studies are crucial for understanding the solubility and interaction of organic compounds in supercritical fluids, impacting the design of chemical processes and extractions (Byun, 2017).
properties
IUPAC Name |
3-cyclohexyloxypropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c10-7-4-8-11-9-5-2-1-3-6-9/h9H,1-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYRTZOGFLTVIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90168264 | |
Record name | 3-(Cyclohexyloxy)propiononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90168264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexyloxy)propiononitrile | |
CAS RN |
16728-52-2 | |
Record name | 3-(Cyclohexyloxy)propanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16728-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Cyclohexyloxy)propiononitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016728522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC69067 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69067 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 3-(Cyclohexyloxy)propiononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90168264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(cyclohexyloxy)propiononitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.068 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-(CYCLOHEXYLOXY)PROPIONONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72BA2TW2QD | |
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